molecular formula C5H7N3OS B1273914 5-Amino-6-methoxypyrimidine-4-thiol CAS No. 40424-48-4

5-Amino-6-methoxypyrimidine-4-thiol

Cat. No. B1273914
CAS RN: 40424-48-4
M. Wt: 157.2 g/mol
InChI Key: LLRQWXPFNCLUFH-UHFFFAOYSA-N
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Description

5-Amino-6-methoxypyrimidine-4-thiol is a derivative of the pyrimidine family, a class of heterocyclic aromatic organic compounds. Pyrimidines are important in various biological processes and are key components of nucleic acids. The methoxy group in the compound suggests potential interactions with other molecules, possibly through hydrogen bonding, while the amino and thiol groups may be involved in various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization reactions and nucleophilic substitutions. For instance, the synthesis of some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved by cyclization of a precursor followed by nucleophilic substitution of a chloro group with an aromatic amine or phenoxide . Although not directly related to 5-Amino-6-methoxypyrimidine-4-thiol, this method provides insight into the potential synthetic pathways that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can significantly influence their biological activity. The presence of substituents like amino and methoxy groups can affect the molecule's hydrogen bonding capacity and tautomerization behavior, as seen in the study of amino-methoxypyrimidines with acetic acid . The steric hindrance and electronic effects of these groups can also impact the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including hydrazinolysis, which can lead to the formation of triazoles and other heterocyclic compounds . The reactivity of the amino and thiol groups in 5-Amino-6-methoxypyrimidine-4-thiol could potentially be exploited in similar reactions, leading to a range of products with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their functional groups. For example, the hydrogen bonding and tautomerization behavior of amino-methoxypyrimidines have been studied, revealing the formation of dual hydrogen-bonded complexes and the potential for proton transfer in certain states . These properties are crucial for understanding the solubility, stability, and overall reactivity of the compound, which in turn affects its biological efficacy.

Scientific Research Applications

Synthesis and Chemical Transformations

5-Amino-6-methoxypyrimidine-4-thiol is used in various synthetic chemical reactions. For instance, it undergoes specific transformations under different conditions, leading to the synthesis of diverse pyrimidine derivatives. This is demonstrated in studies like those by Marchal et al. (2010), where the compound is part of a process to create pyrimidines and thiazolo[5,4‐d] pyrimidines (Marchal, Promel, Martin, & Cardon, 2010).

Photophysical Studies

The luminescence properties of 4‐amino‐2‐methoxypyrimidine, a related compound, have been studied in different solvents. These studies provide insights into the photochemical reactions of the compound with specific buffers, which may be relevant to understanding the photophysical behavior of 5-Amino-6-methoxypyrimidine-4-thiol (Szabo & Berens, 1975).

Biological Applications

In medicinal chemistry, derivatives of pyrimidines, including those related to 5-Amino-6-methoxypyrimidine-4-thiol, have been explored for their biological properties. For example, 2,4-Diamino-6-hydroxypyrimidines substituted in position 5 have shown potential in inhibiting immune-activated nitric oxide production, suggesting a pathway for therapeutic applications (Jansa et al., 2014).

Antiviral Activities

Specific pyrimidine derivatives, including those structurally related to 5-Amino-6-methoxypyrimidine-4-thiol, have been tested for antiviral properties. For instance, studies have shown their efficacy against retroviruses in cell culture, highlighting the potential of these compounds in antiviral drug development (Hocková et al., 2003).

Solubility and Thermodynamic Studies

The solubility and thermodynamic properties of compounds like 2-amino-4-chloro-6-methoxypyrimidine have been extensively studied. These studies are crucial for understanding the physical and chemical behaviors of such compounds in different solvents, which is fundamental for their application in various scientific fields (Yao, Xia, & Li, 2017).

Mechanism of Action

While the specific mechanism of action for 5-Amino-6-methoxypyrimidine-4-thiol is not mentioned in the retrieved papers, pyrimidines in general are known to exhibit a range of biological activities . These activities are often related to their ability to interact with biological targets such as enzymes, receptors, and nucleic acids .

Safety and Hazards

The safety data sheet for 4-Amino-6-methoxypyrimidine, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 5-Amino-6-methoxypyrimidine-4-thiol are not mentioned in the retrieved papers, research in the field of pyrimidines is ongoing . Future research may focus on the synthesis of novel pyrimidine analogs possessing enhanced biological activities with minimum toxicity .

properties

IUPAC Name

5-amino-6-methoxy-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-9-4-3(6)5(10)8-2-7-4/h2H,6H2,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRQWXPFNCLUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=S)N=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394390
Record name 5-amino-6-methoxypyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40424-48-4
Record name 5-amino-6-methoxypyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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